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Compound of Interest

Compound Name: 3-Cyclopropyl-3-oxopropanenitrile

Cat. No.: B032227 Get Quote

An In-depth Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile

For researchers, scientists, and drug development professionals, 3-Cyclopropyl-3-
oxopropanenitrile is a valuable chemical intermediate. Its unique structure, combining a

cyclopropyl ring with a reactive β-ketonitrile moiety, makes it a key building block in the

synthesis of various heterocyclic compounds, particularly those with therapeutic potential. This

guide provides a comprehensive overview of its chemical properties, a plausible synthetic

route, and its significant role in the development of targeted therapies.

IUPAC Name and Chemical Structure
IUPAC Name: 3-cyclopropyl-3-oxopropanenitrile[1]

Chemical Structure:

The structure consists of a cyclopropane ring attached to a three-carbon chain containing a

ketone and a nitrile group.

SMILES: C1CC1C(=O)CC#N[1]

InChI: InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2[1]

Physicochemical and Computed Properties
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A summary of the key quantitative data for 3-Cyclopropyl-3-oxopropanenitrile is presented

below. These properties are essential for its handling, characterization, and application in

chemical synthesis.

Property Value Source

Molecular Formula C₆H₇NO [1]

Molecular Weight 109.13 g/mol [1]

Exact Mass 109.052763847 Da [1]

Density 1.156 g/cm³

Boiling Point 187.9 °C at 760 mmHg

Flash Point 67.4 °C

Physical Form
Colorless to Yellow Liquid or

Semi-Solid

¹H NMR Prediction

(CDCl₃, δ ppm): 1.05-1.15 (m,

2H), 1.18-1.25 (m, 2H), 2.06-

2.15 (m, 1H), 3.64 (s, 2H)

CAS Number 118431-88-2 [1]

Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the synthesis of 3-Cyclopropyl-3-
oxopropanenitrile is not readily available in the reviewed literature, a plausible and efficient

method can be derived from established chemical principles and analogous reactions. The

synthesis would likely involve the acylation of a nitrile-containing substrate with a

cyclopropylcarbonyl electrophile.

Proposed Synthesis Route: Acylation of Acetonitrile

This protocol is based on the common laboratory synthesis of β-ketonitriles via the

condensation of a nitrile with an acylating agent.

Materials:
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Cyclopropanecarbonyl chloride

Acetonitrile

Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

Hydrochloric acid (for workup)

Organic solvent for extraction (e.g., Ethyl acetate)

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert

atmosphere (e.g., nitrogen or argon), a solution of acetonitrile in anhydrous THF is prepared.

The solution is cooled to a low temperature (typically -78 °C).

Deprotonation: A strong base, such as LDA (prepared in situ or used as a commercial

solution), is added dropwise to the cooled acetonitrile solution with stirring. The base

deprotonates the α-carbon of acetonitrile to form the corresponding carbanion nucleophile.

Acylation: Cyclopropanecarbonyl chloride is then added slowly to the reaction mixture,

ensuring the temperature remains low to prevent side reactions. The acetonitrile carbanion

attacks the electrophilic carbonyl carbon of the acyl chloride.

Quenching and Workup: After the reaction is complete (monitored by Thin Layer

Chromatography), the reaction is carefully quenched by the slow addition of a dilute aqueous

acid solution (e.g., 1M HCl).

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl

acetate. The combined organic layers are then washed with brine, dried over anhydrous

magnesium sulfate, filtered, and concentrated under reduced pressure.

Purification: The resulting crude product can be purified by vacuum distillation or column

chromatography to yield pure 3-Cyclopropyl-3-oxopropanenitrile.
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Application in Drug Discovery and Development
3-Cyclopropyl-3-oxopropanenitrile serves as a critical intermediate in the synthesis of

advanced molecular structures, particularly in the development of kinase inhibitors and

anticancer agents.

Role as a Precursor to Pyrazole Derivatives: This compound is utilized in the synthesis of novel

5-amino pyrazole derivatives. These derivatives have shown potential in inhibiting the

proliferation of breast cancer cell lines. The synthesis involves the cyclization of the β-ketonitrile

with a hydrazine derivative to form the pyrazole ring system. These resulting pyrazole-based

compounds have been investigated for their antiproliferative effects and their ability to act as

inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Intermediate for MAP Kinase p38α Inhibitors: The molecule also aids in the structure-based

design and synthesis of N-pyrazole and N'-thiazole urea inhibitors of MAP kinase p38α. The

p38 MAPK signaling pathway is activated by inflammatory cytokines and environmental

stresses and plays a crucial role in cellular responses. Inhibitors of p38α are being investigated

for the treatment of inflammatory diseases and potentially neurodegenerative conditions like

Alzheimer's disease.

The following workflow diagram illustrates the pivotal role of 3-Cyclopropyl-3-
oxopropanenitrile in the drug discovery pipeline for developing targeted kinase inhibitors.
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Caption: Workflow for Drug Discovery using 3-Cyclopropyl-3-oxopropanenitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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